Cas no 1569308-48-0 (2-(Difluoromethyl)-3-methyl-4-nitropyridine)

2-(Difluoromethyl)-3-methyl-4-nitropyridine is a fluorinated pyridine derivative with notable reactivity due to the presence of both difluoromethyl and nitro functional groups. The difluoromethyl group enhances electrophilic properties, making it valuable in nucleophilic substitution reactions, while the nitro group facilitates further functionalization, such as reduction to amines or participation in cycloaddition reactions. Its structural features make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated bioactive compounds. The compound’s stability under standard conditions and compatibility with common organic solvents further contribute to its utility in fine chemical applications.
2-(Difluoromethyl)-3-methyl-4-nitropyridine structure
1569308-48-0 structure
Product name:2-(Difluoromethyl)-3-methyl-4-nitropyridine
CAS No:1569308-48-0
MF:C7H6F2N2O2
MW:188.131548404694
CID:4847521
PubChem ID:118192704

2-(Difluoromethyl)-3-methyl-4-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-3-methyl-4-nitropyridine
    • FC(C1=NC=CC(=C1C)[N+](=O)[O-])F
    • Inchi: 1S/C7H6F2N2O2/c1-4-5(11(12)13)2-3-10-6(4)7(8)9/h2-3,7H,1H3
    • InChI Key: GMDKOZPIGJTWOK-UHFFFAOYSA-N
    • SMILES: FC(C1C(C)=C(C=CN=1)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 188.03973376g/mol
  • Monoisotopic Mass: 188.03973376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 58.7

2-(Difluoromethyl)-3-methyl-4-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029076798-250mg
2-(Difluoromethyl)-3-methyl-4-nitropyridine
1569308-48-0 97%
250mg
$484.80 2022-04-02
Alichem
A029076798-1g
2-(Difluoromethyl)-3-methyl-4-nitropyridine
1569308-48-0 97%
1g
$1,549.60 2022-04-02
Alichem
A029076798-500mg
2-(Difluoromethyl)-3-methyl-4-nitropyridine
1569308-48-0 97%
500mg
$782.40 2022-04-02

Additional information on 2-(Difluoromethyl)-3-methyl-4-nitropyridine

Comprehensive Guide to 2-(Difluoromethyl)-3-methyl-4-nitropyridine (CAS No. 1569308-48-0): Properties, Applications, and Innovations

2-(Difluoromethyl)-3-methyl-4-nitropyridine (CAS No. 1569308-48-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitropyridine derivative features a unique combination of functional groups, including a difluoromethyl moiety and a nitro group, which contribute to its reactivity and versatility. Researchers are increasingly exploring its potential as a building block in drug discovery, particularly for targeting enzyme inhibition and bioactive molecule synthesis.

The compound’s molecular structure (C7H6F2N2O2) enables interactions with biological systems, making it valuable for medicinal chemistry applications. Recent studies highlight its role in developing antimicrobial agents and central nervous system (CNS) therapeutics, aligning with the growing demand for novel treatments against resistant pathogens and neurodegenerative diseases. Its lipophilicity and electron-withdrawing properties further enhance its utility in structure-activity relationship (SAR) studies.

In agrochemicals, 2-(Difluoromethyl)-3-methyl-4-nitropyridine is investigated for its potential as a pesticide intermediate. The difluoromethyl group is known to improve metabolic stability, a critical factor in crop protection formulations. With the global push toward sustainable agriculture, this compound’s efficiency at low concentrations resonates with trends favoring eco-friendly pest control solutions.

Synthetic routes to 1569308-48-0 often involve nitration and halogenation steps, optimized for high yield and purity. Analytical techniques like HPLC and NMR spectroscopy are essential for quality control, ensuring compliance with Good Manufacturing Practices (GMP). The compound’s stability under various pH conditions also makes it suitable for formulation development.

Emerging trends in AI-driven drug discovery have amplified interest in nitropyridine derivatives, as machine learning models predict their binding affinities. Searches for "nitropyridine in drug design" or "difluoromethyl pyridine applications" reflect this demand. Additionally, environmental concerns drive queries like "green synthesis of fluorinated compounds," positioning 1569308-48-0 as a candidate for green chemistry innovations.

Regulatory agencies emphasize thorough toxicological profiling for such compounds, though 2-(Difluoromethyl)-3-methyl-4-nitropyridine is currently classified as non-hazardous under standard handling protocols. Its low ecotoxicity aligns with REACH and EPA guidelines, supporting its adoption in industrial R&D.

Future research may explore its catalytic applications or hybrid materials. Collaborations between academia and industry could unlock breakthroughs in personalized medicine or smart agrochemicals, addressing challenges like drug resistance and climate-resilient crops.

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